molecular formula C15H10O7 B12538536 1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- CAS No. 820243-51-4

1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)-

Cat. No.: B12538536
CAS No.: 820243-51-4
M. Wt: 302.23 g/mol
InChI Key: DDQWYQYUNOWSNJ-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- is an organic compound with a complex structure that includes both carboxylic acid and hydroxybenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- typically involves multi-step organic reactions. One common method includes the esterification of 1,3-benzenedicarboxylic acid with methanol to form dimethyl 1,3-benzenedicarboxylate. This intermediate is then subjected to hydrolysis and subsequent reactions with appropriate reagents to introduce the hydroxy and hydroxybenzoyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- involves its interaction with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions. These interactions can modulate enzyme activities and cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- is unique due to the presence of both hydroxy and hydroxybenzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form complex molecular structures makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

820243-51-4

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

5-hydroxy-4-(2-hydroxybenzoyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H10O7/c16-10-4-2-1-3-8(10)13(18)12-9(15(21)22)5-7(14(19)20)6-11(12)17/h1-6,16-17H,(H,19,20)(H,21,22)

InChI Key

DDQWYQYUNOWSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2O)C(=O)O)C(=O)O)O

Origin of Product

United States

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